molecular formula C19H26N2O4 B2814516 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034555-02-5

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2814516
CAS No.: 2034555-02-5
M. Wt: 346.427
InChI Key: BFOIOMVLJVGKIB-UHFFFAOYSA-N
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Description

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a tetrahydrofuran ring, a piperidine ring, and a benzo[d][1,4]dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction.

    Coupling with Benzo[d][1,4]dioxine: The final step involves coupling the piperidine-tetrahydrofuran intermediate with a benzo[d][1,4]dioxine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound may be used in studies to understand its interaction with biological targets.

    Materials Science: It can be explored for its potential use in creating novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-19(18-13-24-16-3-1-2-4-17(16)25-18)20-11-14-5-8-21(9-6-14)15-7-10-23-12-15/h1-4,14-15,18H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOIOMVLJVGKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2COC3=CC=CC=C3O2)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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